molecular formula C14H14O2 B175631 Dihydropinosylvin CAS No. 14531-52-3

Dihydropinosylvin

Cat. No. B175631
CAS RN: 14531-52-3
M. Wt: 214.26 g/mol
InChI Key: LDBYHULIXFIJAZ-UHFFFAOYSA-N
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Description

Dihydropinosylvin is a molecular entity that belongs to the class of resorcinols . It carries an additional 2-phenylethyl substituent at position 5 . The molecular formula of Dihydropinosylvin is C14H14O2 .


Synthesis Analysis

Dihydropinosylvin synthase is an enzyme from Pinus sylvestris that accepts dihydrocinnamoyl-CoA as substrate to form bibenzyl dihydropinosylvin . A CHS and a STS were analyzed by molecular cloning and functional expression in Escherichia coli . The CHS was active not only with 4-coumaroyl-CoA (to naringenin chalcone), but also with cinnamoyl-CoA (leading to pinocembrin). The STS was identified as dihydropinosylvin synthase, because it preferred dihydrocinnamoyl-CoA to cinnamoyl-CoA .


Molecular Structure Analysis

The molecular formula of Dihydropinosylvin is C14H14O2 . The average mass is 214.260 Da and the mono-isotopic mass is 214.099380 Da .


Chemical Reactions Analysis

The STS was identified as dihydropinosylvin synthase, because it preferred dihydrocinnamoyl-CoA to cinnamoyl-CoA . The protein deviated in 47 positions from the CHS consensus. It had 73.2% identity with the CHS from P. sylvestris and only 65.3% with a STS from peanut (Arachis hypogaea) .


Physical And Chemical Properties Analysis

Dihydropinosylvin has a density of 1.2±0.1 g/cm3 . Its boiling point is 366.0±17.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.6±3.0 kJ/mol . The flash point is 175.7±15.5 °C . The index of refraction is 1.631 .

Scientific Research Applications

1. Stilbenoid Chemistry and Function Studies

  • Application Summary: Dihydropinosylvin monomethyl ether, a derivative of Dihydropinosylvin, is used in studies of stilbenoid chemistry and function .

2. Molecular Analysis in Plant Biology

  • Application Summary: Dihydropinosylvin synthase, an enzyme that uses Dihydropinosylvin as a substrate, has been analyzed in Scots pine (Pinus sylvestris). This analysis involved molecular cloning and functional expression in Escherichia coli .
  • Methods of Application: The methods involved molecular cloning of the Dihydropinosylvin synthase gene and its functional expression in Escherichia coli .
  • Results or Outcomes: The Dihydropinosylvin synthase was found to prefer dihydrocinnamoyl-CoA to cinnamoyl-CoA .

3. Production of Pinosylvin Stilbenes in Cell Suspension Culture

  • Application Summary: Dihydropinosylvin monomethylether (DPME) and pinosylvin monomethylether (PME), two pinosylvin stilbenes, have been produced efficiently in cell suspension culture of Pinus koraiensis after fungal elicitation .
  • Methods of Application: The method involved the use of cell suspension culture of Pinus koraiensis and fungal elicitation .
  • Results or Outcomes: DPME and PME were found in small amounts (less than 40 µg/g DW) in the stem bark and leaves of P. koraiensis plants .

4. Stilbenoid Chemistry and Function Studies

  • Application Summary: Dihydropinosylvin monomethyl ether, a derivative of Dihydropinosylvin, is used in studies of stilbenoid chemistry and function .

5. Organic Compound Studies

  • Application Summary: Pinosylvin, an organic compound related to Dihydropinosylvin, is studied for its solubility in many organic solvents, such as acetone .

6. Stilbenoid Chemistry and Function Studies

  • Application Summary: Dihydropinosylvin monomethyl ether, a derivative of Dihydropinosylvin, is used in studies of stilbenoid chemistry and function .

7. Organic Compound Studies

  • Application Summary: Pinosylvin, an organic compound related to Dihydropinosylvin, is studied for its solubility in many organic solvents, such as acetone .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

5-(2-phenylethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBYHULIXFIJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331915
Record name Dihydropinosylvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydropinosylvin

CAS RN

14531-52-3
Record name Dihydropinosylvin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14531-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydropinosylvin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
352
Citations
J Fliegmann, G Schröder, S Schanz, L Britsch… - Plant Molecular …, 1992 - Springer
… The CHS and the dihydropinosylvin synthase cloned in this work both reacted with antiserum against parsley CHS, but the proteins are distinguished by their different sizes when …
Number of citations: 208 link.springer.com
K Kostecki, D Engelmeier, T Pacher, O Hofer… - Phytochemistry, 2004 - Elsevier
… The corresponding dihydropinosylvin (9) and especially the higher substituted stilbostemin G (4) were clearly less active. Because of the weak germ tube inhibition of the stemanthrenes …
Number of citations: 92 www.sciencedirect.com
G LINDSTEDT - Acta Chemica Scandinavica, 1950 - actachemscand.org
… , dihydropinosylvin monomethyl ether gave a spot which was identical with that found on chromatograms of heartwood extracts. The spot of dihydropinosylvin … The dihydropinosylvin …
Number of citations: 19 actachemscand.org
G Xie, X Wei, B Lin, R Wen, M Qin - Biochemical Systematics and Ecology, 2014 - Elsevier
… The present work reported two new compounds (E)-dihydropinosylvin-2-carboxyl-5-O-β-d-glucopyranoside (1) and (E)-dihydropinosylvin-3-O-β-d-glucopyranoside (2), along with the …
Number of citations: 3 www.sciencedirect.com
S Schanz, G Schröder, J Schröder - FEBS letters, 1992 - Elsevier
… -CoA are dihydropinosylvin synthases. We investigated the assignment of a stilbene synthase cloned from Scots pine (Pinus sylvestris) as dihydropinosylvin synthase and the proposal …
Number of citations: 76 www.sciencedirect.com
DE Fagboun, SK Ogundana, SA Adesanya… - Phytochemistry, 1987 - Elsevier
2′,3-Dihydroxy-5-methoxybibenzyl (Batatasin IV), its demethyl derivative and 3,5-dihydroxybibenzyl (dihydropinosylvin) were isolated only from flesh of Dioscorea rotundata infected …
Number of citations: 38 www.sciencedirect.com
S Raiber, G Schröder, J Schröder - FEBS letters, 1995 - Elsevier
Pinus strobus (Eastern white pine) contains stilbenes biosynthetically derived from cinnamoyl-CoA (pinosylvin) or dihydrocinnamoyl-CoA (dihydropinosylvin). We screened a P. strobus …
Number of citations: 94 www.sciencedirect.com
EI Cline, SA Adesanya, SK Ogundana, MF Roberts - Phytochemistry, 1989 - Elsevier
… Dihydropinosylvin, batatasin IV, demethylbatatasin IV and batatasin III were found in the … The dormancy inducing compounds dihydropinosylvin and batatasin IV were also found to …
Number of citations: 19 www.sciencedirect.com
M Adams, T Pacher, H Greger… - Journal of natural products, 2005 - ACS Publications
Fifteen stilbenoids and two alkaloids from Stemona collinsae, S. tuberosa, and S. peirrei were tested alongside the commercially available stilbenoids resveratrol and pinosylvin for …
Number of citations: 76 pubs.acs.org
J Fliegmann - Plant Mol Biol
Number of citations: 8

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